molecular formula C18H14Cl4N2O B1225639 (R)-Miconazole CAS No. 47447-53-0

(R)-Miconazole

Cat. No.: B1225639
CAS No.: 47447-53-0
M. Wt: 416.1 g/mol
InChI Key: BYBLEWFAAKGYCD-SFHVURJKSA-N
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Description

(R)-miconazole is a 1-[2-(2,4-dichlorobenzyloxy)-2-(2,4-dichlorophenyl)ethyl]imidazole that has R configuration. It is an enantiomer of a (S)-miconazole.

Scientific Research Applications

Calmodulin-Activated Enzymes Inhibition

(R)-Miconazole, specifically R 24 571, a derivative of miconazole, shows high potency as an inhibitor of several Ca2+-calmodulin-dependent enzymes. This characteristic suggests its potential application in studying the involvement of calmodulin in biological processes (Belle, 1981).

Antibacterial Efficacy

Miconazole exhibits significant efficacy against gram-positive aerobic bacteria, including various strains of Staphylococcus and Streptococcus, as shown in a study investigating its minimal inhibitory concentration. This suggests its potential as a therapeutic option in skin infections caused by these bacteria (Nenoff et al., 2017).

Role in Reactive Oxygen Species Production

Research has indicated that endogenous reactive oxygen species (ROS) production in fungi treated with miconazole is crucial for its antifungal effect. The study found a correlation between ROS production and the antifungal efficacy of miconazole, emphasizing its role in combating fungal infections (Kobayashi et al., 2002).

Pharmaceutical Applications

Miconazole's application extends to pharmaceutical manufacturing techniques. For instance, its incorporation into microneedles using piezoelectric inkjet printing demonstrates its potential in creating innovative drug delivery systems, particularly for treating fungal infections (Boehm et al., 2014).

Antitumor Effects

Miconazole has been found to exhibit antitumor effects in studies, particularly in colon carcinoma xenografts in mice. It works by inducing apoptosis and causing cell cycle arrest, highlighting its potential in cancer chemotherapy (Wu et al., 2002).

Autophagic Death in Cancer Cells

Recent studies have shown that miconazole can induce autophagic cell death in glioblastoma cells. This is mediated through reactive oxygen species and endoplasmic reticulum stress, offering insights into its potential use in cancer treatments (Jung et al., 2021).

Chirality and Biological Evaluation

The synthesis and evaluation of single enantiomers of miconazole highlight the importance of chirality in its biological activity. This research provides insights into the enantioselective behavior of miconazole and its implications in therapeutic efficacy (Mangas-Sánchez et al., 2011).

Nerve Regeneration and Functional Recovery

Miconazole has been observed to enhance nerve regeneration and functional recovery in a rat model of sciatic nerve crush injury. This indicates its potential in treatments aimed at improving axonal outgrowth and remyelination in peripheral nerve injuries (Lin et al., 2018).

Actin Cytoskeleton Changes in Yeast

Research on yeast cells indicates that miconazole induces changes in the actin cytoskeleton before increasing ROS. This sheds light on its mechanism of antifungal action and provides a basis for understanding tolerance mechanisms in yeast (Thevissen et al., 2007).

Fungicidal Activity in Candida Biofilms

Miconazole demonstrates significant fungicidal activity against Candida biofilms. The relationship between its fungicidal activity and ROS induction offers insights into its mode of action against fungal infections (Vandenbosch et al., 2010).

Enhanced Bioavailability and Antifungal Activity

Formulating miconazole into solid lipid nanoparticles has been shown to increase its bioavailability and antifungal activity. This approach could lead to more efficient treatments for fungal infections (Aljaeid & Hosny, 2016).

Properties

IUPAC Name

1-[(2R)-2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl4N2O/c19-13-2-1-12(16(21)7-13)10-25-18(9-24-6-5-23-11-24)15-4-3-14(20)8-17(15)22/h1-8,11,18H,9-10H2/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBLEWFAAKGYCD-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)CO[C@@H](CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

47447-53-0
Record name Miconazole, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047447530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MICONAZOLE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C90U92KSVX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A vaginal suppository comprising erucic acid, beeswax, and the medicine miconazole was prepared as follows: About 12.30 kg of micronized miconazole nitrate was added to a homogenous melt containing about 62.10 kg of erucic acid and about 6.90 kg of beeswax at a temperature of about 75° C. The medicine and suppository base was mixed gently until homogenous then poured into a mold. Upon cooling the suppository was removed from the mold.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.3 kg
Type
reactant
Reaction Step Two
Quantity
62.1 kg
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

0.06 g of miconazole nitrate are dissolved in 4.5 g of ethyl alcohol and 0.44 g of water, and mixed with 5.0 g of 2% chitosonium pyrrolidone carboxylate in 90:10 water/alcohol, giving a clear, colorless solution (0.6% miconazole). This lotion is useful in the treatment of a variety of topical fungal infections, including Athlete's foot.
Quantity
0.06 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
solvent
Reaction Step One
Name
pyrrolidone carboxylate
Quantity
5 g
Type
reactant
Reaction Step Two
[Compound]
Name
water alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.44 g
Type
solvent
Reaction Step Two
Yield
0.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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